Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-
CAS No.: 168684-98-8
Cat. No.: VC8373395
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168684-98-8 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1H-indol-7-yloxy)acetonitrile |
| Standard InChI | InChI=1S/C10H10N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-3,12H,4,6-7H2 |
| Standard InChI Key | OXHQIJAEOOKVQO-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=CC=C2OCC#N |
| Canonical SMILES | C1CNC2=C1C=CC=C2OCC#N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemical Considerations
The molecular formula of 2-[(2,3-dihydro-1H-indol-7-yl)oxy]acetonitrile is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The indoline scaffold introduces a partially saturated bicyclic system, reducing aromaticity compared to indole. The acetonitrile group (-OCH₂CN) at the 7-position contributes to the compound’s polarity and reactivity .
Table 1: Comparative Molecular Data for Related Compounds
The absence of a chlorine substituent (compared to ) and the saturated indoline ring distinguish this compound from its analogs.
Spectroscopic Characterization
While experimental spectra for the target compound are unavailable, inferences can be drawn from related structures:
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IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ would confirm the presence of the nitrile group .
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NMR: The indoline protons (H-2 and H-3) are expected to resonate as multiplets in the δ 3.0–4.0 ppm range, while the methylene group (-OCH₂CN) may appear as a singlet near δ 4.5 ppm .
Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis of 2-[(2,3-dihydro-1H-indol-7-yl)oxy]acetonitrile likely involves etherification of 7-hydroxy-2,3-dihydro-1H-indole with chloroacetonitrile under basic conditions. This method parallels the synthesis of 2-[(4-chloro-1H-indol-7-yl)oxy]acetonitrile, where potassium carbonate facilitates nucleophilic substitution .
Reactivity Profile
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Nitrile Group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides.
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Indoline Core: The saturated ring is less reactive toward electrophilic substitution than indole but may undergo oxidation to regenerate aromaticity .
Physicochemical Properties
Thermal Stability and Phase Behavior
Analogous compounds, such as 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile, exhibit melting points between 39–42°C . The target compound’s melting point is expected to be higher due to increased hydrogen bonding from the ether oxygen.
Solubility and Partitioning
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